molecular formula C20H19ClN4O3 B6100774 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide

Cat. No. B6100774
M. Wt: 398.8 g/mol
InChI Key: WRGJBZPLLCXBBQ-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide, also known as compound X, is a novel chemical compound that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been tested for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide X is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, that are involved in the inflammatory response. It may also act by modulating the activity of certain neurotransmitters, such as dopamine and serotonin, that are involved in cognitive function and memory.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and kill bacteria. In addition, it has been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

Compound X has a number of advantages and limitations for lab experiments. One advantage is that it has a wide range of biological activities, which makes it useful for studying various biological processes. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it may have toxic effects at high doses, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide X. One direction is to study its mechanism of action in more detail, in order to better understand how it produces its biological effects. Another direction is to study its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Finally, future research could focus on developing new analogs of this compound X with improved biological activity and reduced toxicity.

Synthesis Methods

Compound X has been synthesized using a specific method that involves the reaction of 2-chlorobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the reaction of the resulting N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide with 4-nitrophenylacetic acid. The final product is obtained after purification by recrystallization.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, it has been shown to have a positive effect on cognitive function and memory.

properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-13-20(14(2)24(23-13)12-16-5-3-4-6-18(16)21)22-19(26)11-15-7-9-17(10-8-15)25(27)28/h3-10H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGJBZPLLCXBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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